molecular formula C7H7ClFN3 B1419853 1-(3-Chloro-4-fluorophenyl)guanidine CAS No. 76635-22-8

1-(3-Chloro-4-fluorophenyl)guanidine

Cat. No.: B1419853
CAS No.: 76635-22-8
M. Wt: 187.6 g/mol
InChI Key: YZCRXUSPPZGVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-fluorophenyl)guanidine is a chemical compound characterized by the presence of a guanidine group attached to a 3-chloro-4-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-fluorophenyl)guanidine typically involves the reaction of 3-chloro-4-fluoroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired guanidine derivative .

Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Uniqueness: 1-(3-Chloro-4-fluorophenyl)guanidine is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination enhances its reactivity and allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific fields .

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN3/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3H,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCRXUSPPZGVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C(N)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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